4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline
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Overview
Description
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is a complex organic compound that features a thiazole ring attached to an aniline group, with a trimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group can enhance binding affinity to specific sites, while the thiazole ring may contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyaniline: Shares the trimethoxyphenyl group but lacks the thiazole ring.
4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]nitrobenzene: Contains a similar aromatic structure but with different functional groups
Uniqueness
4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
54883-31-7 |
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Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C18H18N2O3S/c1-21-15-8-12(9-16(22-2)17(15)23-3)18-20-14(10-24-18)11-4-6-13(19)7-5-11/h4-10H,19H2,1-3H3 |
InChI Key |
IIDMXNCMIJEQID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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